5-Methylpyrazolo[1,5-A]pyrimidin-7-amine
Overview
Description
“5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” is a chemical compound with the molecular weight of 148.17 . It is a pale-yellow to yellow-brown solid . This compound belongs to the class of organic compounds known as pyrazolo[1,5-a]pyrimidines .
Synthesis Analysis
The synthesis of “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1 H-pyrazol-5-amine under microwave irradiation at 180 °C . The yield of this reaction is reported to be between 88–96% .
Molecular Structure Analysis
The molecular structure of “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” consists of a pyrazole ring fused to a pyrimidine ring . The InChI code for this compound is 1S/C7H8N4/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4,10H,1,8H2 .
Physical And Chemical Properties Analysis
“5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” is a pale-yellow to yellow-brown solid . It has a melting point of 217-219°C .
Scientific Research Applications
- Application : “5-Methylpyrazolo[1,5-A]pyrimidin-7-amine” is a chemical compound with the CAS Number: 2369-88-2 . It is available for scientific research needs .
- Methods of Application : This compound is typically stored at room temperature and comes in a physical form of powder . The specific methods of application would depend on the nature of the experiment being conducted.
Chemical Research
Pharmaceutical Research
- Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .
- Methods of Application : The specific methods of application would depend on the nature of the research being conducted. However, the study mentions that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
- Results or Outcomes : The outcomes would vary based on the specific research. However, the study found that the properties and stability of these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
Fluorescent Materials Research
Cancer Research
- Application : Pyrazolo[1,5-a]pyrimidines-based compounds have been a major focus of research related to materials science and biological interactions over the past decades . They have been used in the development of organic light-emitting devices .
- Methods of Application : The specific methods of application would depend on the nature of the research being conducted. However, the study mentions that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
- Results or Outcomes : The outcomes would vary based on the specific research. However, the study found that the properties and stability of these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
Organic Light-Emitting Devices
Bio-Macromolecular Interactions
Safety And Hazards
properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-4-6(8)11-7(10-5)2-3-9-11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNGFYXMIRHJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647695 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazolo[1,5-A]pyrimidin-7-amine | |
CAS RN |
2369-88-2 | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2369-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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